1,2,4,7-Tetrachlorodibenzofuran

Description

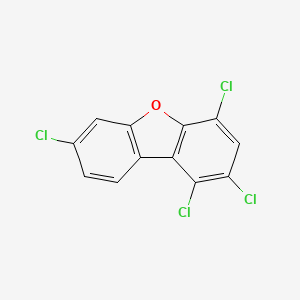

1,2,4,7-Tetrachlorodibenzofuran (1,2,4,7-TCDF) is a polychlorinated dibenzofuran (PCDF) congener characterized by chlorine substitutions at the 1, 2, 4, and 7 positions on its dibenzofuran backbone.

Properties

IUPAC Name |

1,2,4,7-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-6-9(3-5)17-12-8(15)4-7(14)11(16)10(6)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFURKMJLDQBHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232574 | |

| Record name | 1,2,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83719-40-8 | |

| Record name | 1,2,4,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083719408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y6LQ77435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,7-Tetrachlorodibenzofuran is typically formed as a by-product in industrial processes involving chlorinated compounds. The synthesis involves the chlorination of dibenzofuran under specific conditions. The reaction is usually carried out in the presence of a chlorine source, such as chlorine gas, and a catalyst, often at elevated temperatures. The reaction conditions favor the substitution of hydrogen atoms on the dibenzofuran ring with chlorine atoms at the 1, 2, 4, and 7 positions .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily produced as an unintended by-product. It can be generated during the manufacture of chlorinated pesticides, the bleaching of paper products, and the incineration of waste containing chlorinated organic compounds. The production process involves high-temperature conditions and the presence of chlorine donors .

Chemical Reactions Analysis

Types of Reactions

1,2,4,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of chlorinated dibenzofuran derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.

Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in these reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

Oxidation: Chlorinated dibenzofuran derivatives with varying degrees of chlorination.

Reduction: Less chlorinated dibenzofurans.

Substitution: Dibenzofuran derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,2,4,7-Tetrachlorodibenzofuran has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.

Biology: Research on its toxicological effects helps in understanding the impact of chlorinated organic compounds on living organisms.

Medicine: Studies on its interaction with biological systems contribute to the development of detoxification methods and therapeutic interventions.

Mechanism of Action

1,2,4,7-Tetrachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor. This receptor, when activated by the compound, binds to specific DNA sequences known as xenobiotic response elements, leading to the transcription of genes involved in the metabolism of xenobiotics. The activation of these genes results in the production of enzymes that metabolize and detoxify the compound. The pathways involved include the cytochrome P450 enzyme system .

Comparison with Similar Compounds

Key Isomers of Tetrachlorodibenzofurans

*TEF (Toxic Equivalency Factor) relative to 2,3,7,8-TCDD (TEF = 1).

†1,2,4,7-TCDF is likely a metabolite of higher chlorinated congeners (e.g., 1,2,3,4,7,8-HxCDF) via microbial dechlorination .

- Toxicity Insights: 2,3,7,8-TCDF is the most toxic TCDF isomer, with a TEF of 0.1, comparable to 2,3,7,8-TCDD in bioaccumulation and Ah receptor binding . 1,2,4,7-TCDF lacks lateral chlorine substitutions, which are critical for high toxicity. Its TEF is expected to be orders of magnitude lower than 2,3,7,8-TCDF . Hydroxylated metabolites of 2,3,7,8-TCDF in rats show preferential hydroxylation at unsubstituted positions adjacent to the ether bond, a metabolic pathway less likely in non-laterally substituted isomers like 1,2,4,7-TCDF .

Environmental Persistence and Degradation

- Bioaccumulation : All TCDFs exhibit high lipid solubility and resistance to degradation, but lateral substitutions enhance bioaccumulation in adipose tissue .

- Dechlorination : Microbial degradation of 1,2,3,4,7,8-HxCDF produces 1,2,4,7,8-pentachlorodibenzofuran, which further dechlorinates to 1,2,4,8-TCDF and 1,3,7,8-TCDF, suggesting 1,2,4,7-TCDF may form transiently in anaerobic environments .

Receptor Binding and Metabolic Pathways

- Ah Receptor Binding: 2,3,7,8-TCDF binds competitively to the TCDD receptor with an IC50 of 3.6 nM, similar to indolo[3,2-b]carbazole . Non-lateral isomers like 1,2,4,7-TCDF likely exhibit weaker binding due to steric and electronic mismatches with the receptor’s active site .

- Metabolic Fate :

Biological Activity

1,2,4,7-Tetrachlorodibenzofuran (TCDF) is a chlorinated aromatic compound that belongs to the family of dibenzofurans. It is structurally related to other dioxins and dibenzofurans, which are known for their toxicological profiles. Understanding the biological activity of TCDF is crucial due to its potential environmental persistence and bioaccumulation in living organisms.

Chemical Structure and Properties

TCDF has the following chemical structure:

- Molecular Formula : C12H6Cl4O

- Molecular Weight : 305.99 g/mol

This compound is characterized by four chlorine atoms substituted on the dibenzofuran backbone, which significantly influences its biological activity.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants, including dioxins and furans. Upon binding with TCDF, AhR translocates to the nucleus and regulates the expression of various genes involved in xenobiotic metabolism, cell proliferation, and apoptosis.

Toxicological Effects

The biological activity of TCDF has been studied in various contexts, highlighting its potential toxicity:

- Carcinogenicity : TCDF has been classified as a possible human carcinogen based on animal studies showing increased tumor incidence in rodents. For instance, female rats exposed to TCDF developed liver tumors after prolonged exposure .

- Immunotoxicity : Exposure to TCDF has been linked to immunotoxic effects, including thymic atrophy and altered immune responses. These effects can impair host resistance to infections and affect antibody production .

- Endocrine Disruption : TCDF disrupts endocrine functions by affecting hormone synthesis and metabolism. Studies have shown that exposure leads to alterations in thyroid hormone levels and reproductive hormone disruptions .

Case Studies

Several studies have documented the biological effects of TCDF:

- Liver Toxicity : In a study involving rats, exposure to TCDF resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes such as hepatocyte hypertrophy .

- Reproductive Toxicity : Research on porcine granulosa cells indicated that TCDF exposure led to altered steroidogenesis and gene expression related to reproductive health . The study found that TCDF treatment influenced pathways associated with oocyte maturation and follicular development.

- Developmental Toxicity : In developmental studies using mice, TCDF exposure during gestation resulted in adverse outcomes such as reduced fetal weight and increased incidence of congenital malformations .

Data Summary

| Study | Organism | Exposure Route | Dose | Effects |

|---|---|---|---|---|

| Kociba et al., 1978 | Rats | Oral | 0.1 µg/kg bw/day | Liver carcinomas |

| CDC Report | Rats | Oral | 0.5 µg/kg bw/week | Neoplastic nodules in liver |

| Sadowska et al., 2017 | Porcine cells | In vitro | 100 nM | Altered steroidogenesis |

| IARC Report | Mice | Intraperitoneal | Variable | Thymic lymphomas |

Q & A

Q. What validated analytical methods are recommended for detecting 1,2,4,7-TCDF in environmental samples?

For environmental analysis, gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard. Use 10% toluene in nonanol as a solvent system to enhance solubility and reduce matrix interference . Isotope-labeled internal standards (e.g., ¹³C-labeled TCDFs) improve accuracy by correcting for recovery losses during extraction and cleanup steps . Column selection is critical: DB-5MS or equivalent phases with 60 m length and 0.25 mm internal diameter can resolve co-eluting congeners. Calibration curves should span 0.1–100 pg/μL, with quality controls (blanks, duplicates) integrated to validate reproducibility .

Q. How can researchers assess the endocrine-disrupting potential of 1,2,4,7-TCDF?

Use in vitro assays such as aryl hydrocarbon receptor (AhR) luciferase reporter gene assays to quantify transcriptional activation. Compare 1,2,4,7-TCDF’s potency to 2,3,7,8-TCDF (a reference compound with high AhR affinity). For in vivo studies, administer doses (e.g., 0.1–10 μg/kg body weight) to rodent models and measure hepatic CYP1A1/1A2 enzyme induction via RT-qPCR or Western blot. Include negative controls (vehicle-only) and positive controls (TCDD or 2,3,7,8-TCDF) .

Q. What are the primary metabolic pathways of 1,2,4,7-TCDF in mammalian systems?

Conduct hepatic microsome incubations with NADPH cofactors to identify phase I metabolites. Use high-resolution LC-QTOF-MS to detect hydroxylated or dechlorinated derivatives. For phase II metabolism, incubate with UDP-glucuronosyltransferase or sulfotransferase enzymes and analyze conjugates. Compare metabolic profiles to structurally similar congeners (e.g., 2,3,7,8-TCDF) to infer toxicity mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific toxicity data for TCDFs?

Discrepancies often arise from incomplete chromatographic separation or cross-reactivity in immunoassays. Address this by:

- Using orthogonal analytical methods (e.g., GC×GC-TOF-MS for enhanced isomer resolution).

- Synthesizing pure 1,2,4,7-TCDF standards (via Ullmann coupling or Suzuki-Miyaura reactions) to validate toxicity assays .

- Applying toxic equivalency factors (TEFs) cautiously, as positional chlorine substitution alters AhR binding affinity. For example, 2,3,7,8-TCDF has a TEF of 0.1, while non-2,3,7,8 isomers may exhibit orders-of-magnitude lower potency .

Q. What experimental designs are optimal for studying the photolytic degradation of 1,2,4,7-TCDF in aquatic systems?

Use solar simulators with xenon arc lamps (λ > 290 nm) to mimic natural sunlight. Conduct experiments in quartz reactors with controlled temperature (20–40°C) and oxygen levels. Monitor degradation kinetics via GC-MS and identify photoproducts (e.g., trichlorodibenzofurans) using HRMS. Compare with thermal degradation controls to isolate photolytic pathways. Note that TCDFs with chlorine at 2,3,7,8-positions degrade slower due to steric hindrance .

Q. How can metabolomics elucidate the sublethal effects of 1,2,4,7-TCDF exposure in ecological models?

Apply untargeted metabolomics to liver or plasma samples from exposed organisms (e.g., mice, fish). Use UPLC-Q-Exactive Orbitrap-MS for broad metabolite coverage. Key pathways to investigate include:

Q. What sampling strategies are effective for detecting 1,2,4,7-TCDF in heterogeneous sediment matrices?

Collect composite samples from multiple depths (0–30 cm) using stainless steel corers. Analyze organic carbon content (%) and grain size, as TCDFs bind preferentially to fine particles (<63 μm). Perform accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1), followed by sulfuric acid silica gel cleanup. Use principal component analysis (PCA) to correlate TCDF concentrations with geochemical variables (e.g., radionuclide activities for dating sediment layers) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.